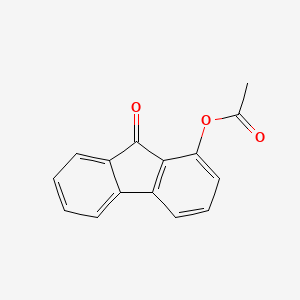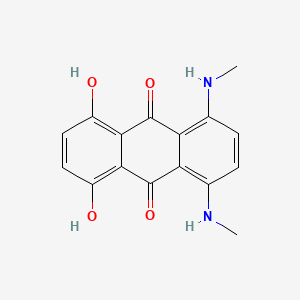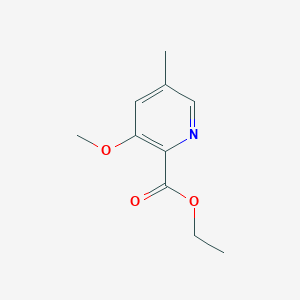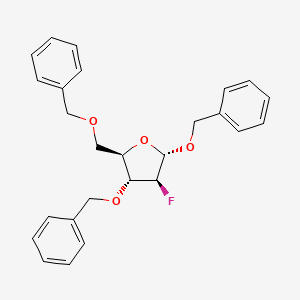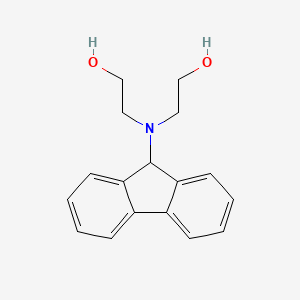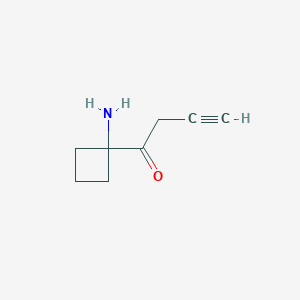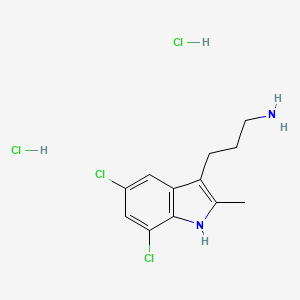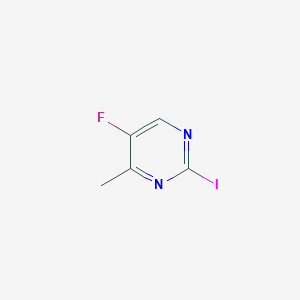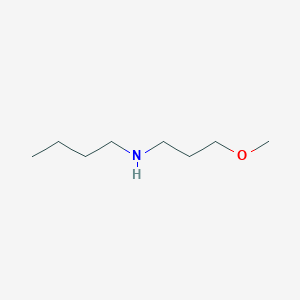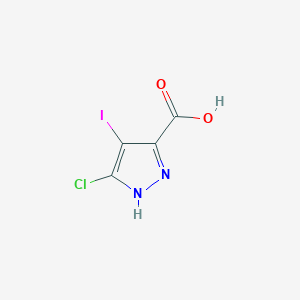![molecular formula C32H20O2S2 B15251545 1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione CAS No. 84674-81-7](/img/structure/B15251545.png)
1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, is characterized by the presence of biphenyl and phenylthio groups attached to the anthracene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenylthio Intermediate: The biphenylthio group is introduced through a nucleophilic substitution reaction involving a biphenyl halide and a thiol compound.
Attachment to Anthracene Core: The biphenylthio intermediate is then reacted with anthracene-9,10-dione under specific conditions to form the desired product. This step often requires the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the biphenylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene compounds.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and stability.
Photochemistry: It serves as a photosensitizer in photochemical reactions, contributing to the study of light-induced processes.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, leveraging its ability to interact with biological targets.
Material Science: The compound is investigated for its use in the fabrication of fluorescent nanomaterials for bioimaging applications.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Electron Transport: In OLEDs, the compound facilitates efficient electron transport and injection, enhancing device performance.
Photochemical Reactions: As a photosensitizer, it absorbs light energy and transfers it to other molecules, initiating photochemical reactions.
Biological Interactions: In medicinal applications, the compound may interact with cellular components, leading to cytotoxic effects against cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene (BPEA): Known for its use in glowsticks and as a photosensitizer.
1-(Phenylthio)anthracene-9,10-dione: Shares structural similarities and is used in similar applications.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): Used in OLEDs for its high efficiency and stability.
Uniqueness
1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione stands out due to its unique combination of biphenyl and phenylthio groups, which enhance its electron transport properties and stability in various applications. This makes it particularly valuable in advanced material science and electronic applications.
Properties
CAS No. |
84674-81-7 |
|---|---|
Molecular Formula |
C32H20O2S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-(4-phenylphenyl)sulfanyl-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C32H20O2S2/c33-31-26-14-8-16-28(36-24-19-17-22(18-20-24)21-9-3-1-4-10-21)30(26)32(34)25-13-7-15-27(29(25)31)35-23-11-5-2-6-12-23/h1-20H |
InChI Key |
RYXYLDQTTLCBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


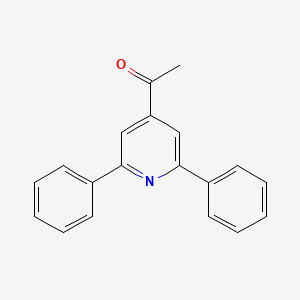
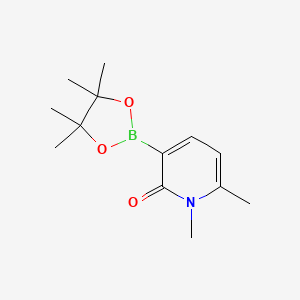
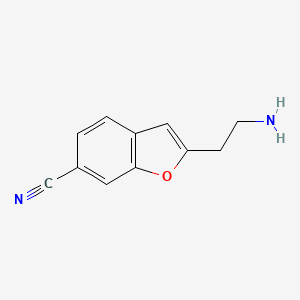
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
